3-[(6-Methoxy-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid
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Overview
Description
3-[(6-Methoxy-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzoic acid moiety linked to a chromene structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Methoxy-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through the condensation of phenol with ethyl acetoacetate in the presence of a catalyst such as anhydrous aluminum chloride.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation using methyl iodide in the presence of a base like potassium carbonate.
Coupling with Benzoic Acid: The final step involves coupling the chromene derivative with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-[(6-Methoxy-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(6-Methoxy-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The chromene moiety can interact with enzymes and receptors, modulating their activity. The benzoic acid part can enhance the compound’s binding affinity to its targets, leading to various biological effects. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
- 4-Bromo-benzylidene-hydrazide derivatives
- 2-Oxo-2H-chromene-3-carboxylic acid derivatives
Uniqueness
3-[(6-Methoxy-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid is unique due to its specific combination of a chromene core with a benzoic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(6-methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-24-13-5-6-15-11(8-13)9-14(18(23)25-15)16(20)19-12-4-2-3-10(7-12)17(21)22/h2-9H,1H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZNKSQDEIFVJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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